

"GC-MS analysis of 2-Methyl-5-Nitro-6-Chlorophenol"

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Compound of Interest

Compound Name: 2-Methyl-5-Nitro-6-Chlorophenol

Cat. No.: B1320782

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **2-Methyl-5-Nitro-6-Chlorophenol**

Introduction

2-Methyl-5-Nitro-6-Chlorophenol (C₇H₆ClNO₃, MW: 187.58 g/mol) is a substituted phenol derivative containing nitro, chloro, and methyl functional groups.[1] Compounds of this class, specifically chlorophenols and nitrophenols, are of significant environmental and industrial interest due to their use in the synthesis of pharmaceuticals, pesticides, and dyes.[2] Their potential toxicity and persistence in the environment necessitate sensitive and selective analytical methods for their detection and quantification.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile organic compounds, offering high-resolution separation and definitive identification based on mass fragmentation patterns.[3]

This application note details a comprehensive protocol for the analysis of **2-Methyl-5-Nitro-6-Chlorophenol** using GC-MS. The methodology covers sample preparation, derivatization, instrument conditions, and data analysis, tailored for researchers in environmental science, chemical synthesis, and drug development. Due to the polarity of the phenolic hydroxyl group, a derivatization step is included to improve chromatographic peak shape and thermal stability.[4]

Principle of Analysis

The analytical method involves a multi-step process beginning with sample extraction, followed by a chemical derivatization step to convert the polar phenol into a more volatile and thermally stable acetyl ester.[5][6] The derivatized analyte is then introduced into the GC system, where it is vaporized and separated from other components on a capillary column. The separated compound enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), detected, and plotted as a mass spectrum, which serves as a chemical fingerprint for identification and quantification.

Experimental Protocols

Reagents and Materials

- Solvents: Hexane, Dichloromethane, Ethyl Acetate (HPLC or GC grade)
- Reagents: Acetic Anhydride, Pyridine, Anhydrous Sodium Sulfate
- Standards: **2-Methyl-5-Nitro-6-Chlorophenol** reference standard ($\geq 95\%$ purity)
- Equipment: Volumetric flasks, pipettes, vials with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator.

Standard Solution Preparation

- Primary Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **2-Methyl-5-Nitro-6-Chlorophenol** reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serial dilution of the primary stock solution with ethyl acetate. These solutions are used to build the calibration curve.

Sample Preparation & Derivatization (Liquid Samples, e.g., Water)

- Extraction:
 - To a 100 mL liquid sample, add 20 mL of dichloromethane in a separatory funnel.

- Shake vigorously for 2 minutes and allow the layers to separate.
- Collect the organic (bottom) layer. Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.
- Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
- Concentration: Evaporate the dried extract to a volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.
- Derivatization (Acetylation):[\[5\]](#)
 - Add 100 µL of pyridine and 150 µL of acetic anhydride to the 1 mL concentrate.
 - Cap the vial tightly and heat at 60-70°C for 30 minutes.
 - Allow the reaction mixture to cool to room temperature.
 - Add 1 mL of reagent water and vortex to stop the reaction.
 - Add 2 mL of hexane and vortex for 1 minute. Centrifuge to separate the layers.
 - Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrumentation used.

Parameter	Condition
Gas Chromatograph	
GC System	Agilent 8890 GC or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Injection Mode	Splitless (1 µL injection volume)
Injector Temperature	250°C
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer	
MS System	Agilent 5977B MSD or equivalent
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV[7]
Source Temperature	230°C
Quadrupole Temp.	150°C
Transfer Line Temp.	280°C
Acquisition Mode	Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)

Data Presentation and Expected Results

Chromatographic Data

Under the specified conditions, the acetylated derivative of **2-Methyl-5-Nitro-6-Chlorophenol** is expected to elute as a sharp, symmetrical peak. The exact retention time should be confirmed by injecting a known standard.

Mass Spectral Data

The mass spectrum provides the basis for qualitative identification. The molecular weight of the acetylated derivative is 229.59 g/mol. The mass spectrum will show a molecular ion peak (M^+) and several characteristic fragment ions. Aromatic nitro compounds characteristically lose NO_2 (46 amu) and NO (30 amu).^{[8][9]}

Table 1: Predicted Mass Fragments for Acetylated **2-Methyl-5-Nitro-6-Chlorophenol**

m/z	Proposed Identity	Description
229/231	$[M]^+$	Molecular Ion (Isotopic pattern for 1 Cl atom)
187/189	$[M - C_2H_2O]^+$	Loss of ketene from the acetyl group
172/174	$[M - C_2H_2O - CH_3]^+$	Loss of ketene and a methyl radical
141	$[M - C_2H_2O - NO_2]^+$	Loss of ketene and nitro group
77	$[C_6H_5]^+$	Phenyl cation fragment

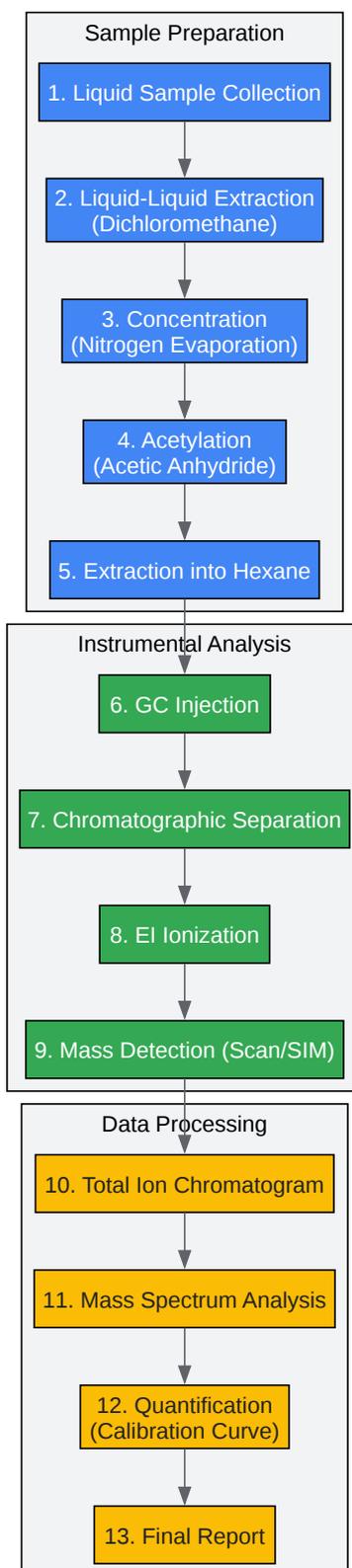
Quantitative Analysis

For quantification, a calibration curve is generated by plotting the peak area of a characteristic ion (e.g., m/z 187) against the concentration of the working standards. The linearity of the method is assessed by the coefficient of determination (R^2).

Table 2: Example Calibration Data (Hypothetical)

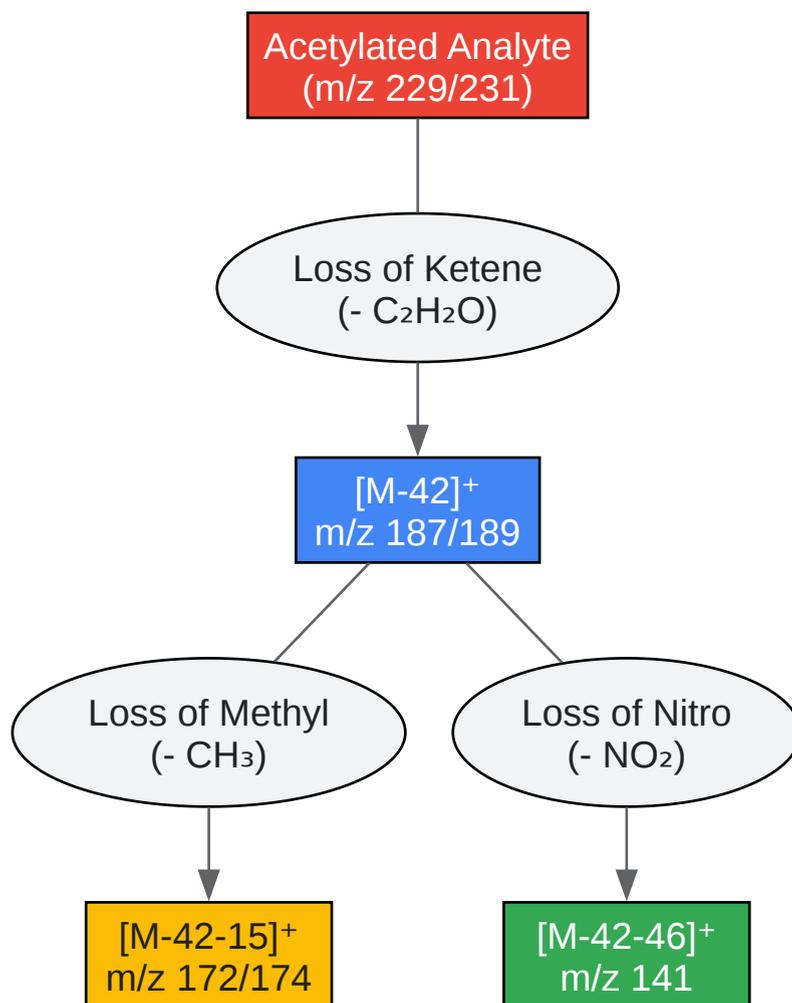
Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,200
5	78,500
10	161,300
25	405,800
50	815,100
100	1,650,400
R ² Value	0.9995

Visualized Workflows and Pathways



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Caption: Experimental workflow for GC-MS analysis.



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